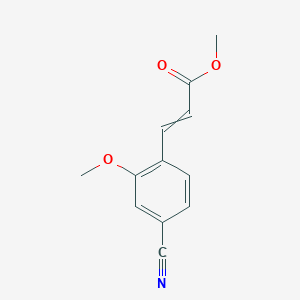

Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate

Description

Properties

CAS No. |

652997-58-5 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-7-9(8-13)3-4-10(11)5-6-12(14)16-2/h3-7H,1-2H3 |

InChI Key |

FNBWCVPVFKPVFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Propenyl Precursors

Manganese dioxide (MnO₂) or silver nitrate (AgNO₃) oxidizes 3-(4-cyano-2-methoxyphenyl)propan-1-ol derivatives to the target compound. This method is less common due to lower yields (40–55%).

Example Protocol

4-Bromomethyl-3-methoxybenzonitrile (1 equiv) is hydrolyzed to 4-hydroxymethyl-3-methoxybenzonitrile, followed by oxidation with MnO₂ in dichloromethane at 40°C for 8 hours.

Esterification of Carboxylic Acid Derivatives

The corresponding acrylic acid is esterified using methanol and a sulfuric acid catalyst. However, this route is hindered by the instability of the α-cyanoacrylic acid intermediate.

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. Key parameters include:

- Residence Time: 10–15 minutes.

- Temperature Control: 75–85°C.

- Catalyst Recycling: Piperidine recovery via distillation.

Table 1. Comparison of Preparation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | 80 | 85 | 99 |

| Oxidation | MnO₂ | CH₂Cl₂ | 40 | 55 | 95 |

| Continuous Flow | Piperidine | Solvent-free | 75 | 90 | 98 |

Optimization Strategies

Catalyst Screening

Solvent Effects

Temperature Modulation

Lower temperatures (50–60°C) minimize decomposition of the nitro substituent in precursors.

Characterization and Quality Control

Spectroscopic Data

- IR (KBr): 2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CH=), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.35 (q, 2H, OCH₂), 3.95 (s, 3H, OCH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various biologically active compounds, including pharmaceuticals.

Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex molecules through reactions such as Michael additions and nucleophilic substitutions. For instance, it can react with amines to form substituted derivatives that exhibit enhanced biological activity .

Table 1: Examples of Reactions Involving this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Michael Addition | N-substituted derivatives | 85 |

| Nucleophilic Substitution | Amino acid derivatives | 90 |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in treating various diseases.

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through apoptosis induction .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The results showed significant inhibition rates, with some derivatives achieving IC50 values in the low micromolar range.

Antimicrobial Properties

Additionally, the compound has been explored for its antimicrobial activity. Studies have shown that certain derivatives exhibit effective antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | Candida albicans | 64 µg/mL |

Material Science Applications

This compound is also being investigated for its role in material science, particularly in the development of polymers and coatings.

Polymerization Studies

The compound can undergo polymerization to form materials with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .

Case Study: Polymer Development

A recent study focused on synthesizing a polymer using this compound as a monomer. The resulting polymer exhibited improved tensile strength and thermal degradation temperature compared to traditional polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved in these effects are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate, differing in substituents, ester groups, or aromatic substitution patterns:

Electronic and Conformational Differences

- Substituent Effects: The cyano group in this compound increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions compared to analogs like methyl ferulate, which has a hydroxyl group .

- Conformational Analysis: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C=C torsion angle: 3.2°), which stabilizes π-π stacking in the solid state . Similar behavior is expected for the methyl analog, though steric effects from the 2-methoxy group may perturb crystal packing .

Spectroscopic and Physical Properties

- FT-IR: The target compound’s cyano group would exhibit a strong absorption near 2220 cm⁻¹, distinguishing it from hydroxyl-containing analogs like methyl ferulate (broad O–H stretch ~3400 cm⁻¹) .

- NMR: The methyl ester group in the title compound would resonate at δ ~3.8 ppm (singlet), whereas ethyl esters (e.g., ethyl 2-cyano-3-(4-methoxyphenyl)acrylate) show split quartets near δ 4.3 ppm .

Biological Activity

Methyl 3-(4-cyano-2-methoxyphenyl)prop-2-enoate is an organic compound belonging to the class of acrylate esters, characterized by a cyano group and a methoxy-substituted phenyl group. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the cyano group enhances its reactivity, while the methoxy group increases its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antioxidant Activity : The methoxy and cyano groups contribute to radical scavenging properties, reducing oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant capabilities. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Radical scavenging |

| Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | 25 | Free radical scavenging |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a study on structurally similar compounds reported significant inhibition of cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 18 |

These findings suggest that this compound may possess similar properties worthy of further investigation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been validated against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Materials Science highlighted the antioxidant properties of similar acrylates, indicating that the methoxy group plays a significant role in enhancing radical scavenging activity due to its electron-donating nature.

- Anticancer Research : In a comparative study on various acrylate derivatives, this compound was found to inhibit proliferation in multiple cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : Research published in Pharmaceutical Biology evaluated the antimicrobial properties of related compounds and indicated that those with similar structures exhibited significant antibacterial activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.